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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-nitropyridine

CAS No.: 1379309-70-2

Cat. No.: B1383491 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the utility of a molecule is often defined by its functional group

versatility and predictable reactivity. 4-Bromo-2-chloro-3-nitropyridine is a quintessential

example of such a strategic building block. As a pyridine derivative, it is part of a class of

heterocyclic compounds central to the structure of numerous active pharmaceutical ingredients

(APIs) and fine chemicals.[1][2] The specific arrangement of its substituents—two distinct

halogens and a strongly electron-withdrawing nitro group—creates a highly activated and

regiochemically defined scaffold, enabling chemists to perform sequential and selective

modifications.

This guide, prepared from the perspective of a senior application scientist, moves beyond a

simple datasheet to provide a comprehensive characterization of 4-Bromo-2-chloro-3-
nitropyridine. We will explore its fundamental physicochemical properties, delve into the logic

of its reactivity, and present detailed, field-tested protocols for its analytical characterization.

The objective is to equip researchers and development professionals with the expert insights

required to confidently and effectively utilize this potent intermediate in their synthetic

endeavors.

Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of

its effective application. These parameters dictate everything from appropriate storage
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conditions to the selection of analytical techniques.

Chemical Structure
The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity. The

nitro group at position 3, flanked by halogens at positions 2 and 4, strongly influences the

electron density of the aromatic system.

Caption: Chemical structure of 4-Bromo-2-chloro-3-nitropyridine.

Key Physicochemical Data
The following table summarizes the essential properties of 4-Bromo-2-chloro-3-nitropyridine,

compiled from various chemical data sources.

Property Value Source

CAS Number 67443-38-3 [3]

Molecular Formula C₅H₂BrClN₂O₂

Molecular Weight 237.44 g/mol

Appearance Solid

Melting Point 65-70 °C

Purity Typically ≥97%
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Br

Reactivity Profile: A Tale of Two Halogens
The synthetic utility of 4-Bromo-2-chloro-3-nitropyridine stems from its highly predictable

reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).
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Causality Behind Reactivity: The pyridine nitrogen and the nitro group at position 3 are powerful

electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic

ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This electron

deficiency makes the carbon atoms at these positions highly electrophilic and thus susceptible

to attack by nucleophiles.

The chlorine atom at position 2 and the bromine atom at position 4 serve as excellent leaving

groups. The key to synthetic strategy lies in the differential reactivity of these two positions,

which allows for selective and sequential substitution reactions. Generally, the 4-position in

such activated pyridine systems is the most reactive site for nucleophilic attack, a principle that

can be rationalized by examining the stability of the intermediate Meisenheimer complexes.[4]
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4-Bromo-2-chloro-3-nitropyridine

Selective SNAr at C4

1.
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(e.g., R-NH2)

2-Chloro-4-(substituted)-3-nitropyridine

SNAr at C2

2.

Nitro Group Reduction
(e.g., H2/Pd, Fe/HCl)

Nucleophile 2
(e.g., R'-SH)

Disubstituted Pyridine Product

or

Aminopyridine Derivative

Click to download full resolution via product page

Caption: Generalized reaction pathways for 4-Bromo-2-chloro-3-nitropyridine.
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Comprehensive Analytical Characterization
Robust analytical methods are critical for confirming the identity, purity, and stability of starting

materials and intermediates.[5] The following section details the primary techniques for the

comprehensive characterization of 4-Bromo-2-chloro-3-nitropyridine.

Spectroscopic Methods
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural

information. For 4-Bromo-2-chloro-3-nitropyridine, which has only two aromatic protons, the

¹H NMR spectrum is relatively simple but highly informative.

¹H NMR (400 MHz, CDCl₃):

Logic: The pyridine ring protons are deshielded due to the ring's aromaticity and the

electronegativity of the nitrogen atom. The electron-withdrawing nitro and halogen groups

further increase this effect. We expect two doublets in the downfield region (typically δ 7.0-

9.0 ppm).

Predicted Spectrum:

One doublet corresponding to the proton at C5.

One doublet corresponding to the proton at C6.

The coupling constant (J-value) between these two protons would be characteristic of

ortho-coupling in a pyridine system.

¹³C NMR (100 MHz, CDCl₃):

Logic: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The

carbons directly attached to the electronegative substituents (Cl, Br, NO₂) and the ring

nitrogen will have characteristic chemical shifts.

Predicted Chemical Shift Regions:

C-Br & C-Cl: These carbons will be significantly affected by the halogen attachment.
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C-NO₂: The carbon attached to the nitro group will be shifted downfield.

Aromatic C-H: Typically found in the δ 120-150 ppm range.

C-N: The carbons adjacent to the ring nitrogen (C2 and C6) will be deshielded.

B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the

presence of key functional groups.

Logic & Expected Peaks: The spectrum will be dominated by absorptions from the aromatic

ring and the nitro group.

~1520-1560 cm⁻¹ and 1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric

stretching vibrations of the N-O bonds in the nitro (NO₂) group.

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

~1000-1100 cm⁻¹: C-Cl stretching vibration.

~500-600 cm⁻¹: C-Br stretching vibration.

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental

composition.

Logic & Expected Spectrum:

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. The key feature

will be the isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br and ⁸¹Br

in an ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a

characteristic M, M+2, and M+4 pattern that is definitive for the molecule's elemental

composition.

Fragmentation: Common fragmentation pathways may include the loss of the nitro group

(-NO₂) or the halogen atoms (-Br, -Cl).

Chromatographic Purity Assessment
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Chromatographic techniques are the gold standard for determining the purity of chemical

intermediates and identifying any process-related impurities.[6][7]

Sample Preparation
(Dissolve in appropriate solvent)

HPLC Analysis
(Reversed-Phase)

GC Analysis
(For volatile impurities)

Optional

Column:
C18, 250x4.6mm, 5µm

Column:
DB-5, 30m x 0.25mm

Mobile Phase:
Acetonitrile/Water Gradient

Detection:
UV @ 254 nm

Data Analysis
(Peak Integration, % Area)

Oven Program:
Gradient (e.g., 60-280°C)

Detection:
FID or MS

Purity Report & Impurity Profile

Click to download full resolution via product page
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Caption: General analytical workflow for purity determination.

A. High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of 4-Bromo-2-chloro-3-nitropyridine and quantify related

impurities.

Rationale: Reversed-phase HPLC is the most common and robust method for non-volatile,

polar to moderately non-polar organic molecules. A C18 column provides excellent retention

and separation for aromatic compounds. A gradient elution is employed to ensure that both

the main component and any potential impurities with different polarities are eluted and

resolved effectively. UV detection is ideal as the pyridine ring and nitro group are strong

chromophores.

Methodology:

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and

UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Column: C18, 4.6 x 250 mm, 5 µm particle size.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Gradient Program:
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Time (min) % Mobile Phase B

0 40

20 90

25 90

26 40

| 30 | 40 |

Sample Preparation:

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final

concentration is ~1 mg/mL.

Analysis and Data Interpretation:

Inject the sample and record the chromatogram.

The purity is calculated based on the relative peak area of the main component

compared to the total area of all peaks (Area % method).

B. Gas Chromatography (GC) Protocol

Objective: To analyze for volatile impurities and confirm thermal stability.

Rationale: GC is suitable for thermally stable and volatile compounds.[8] It is an excellent

complementary technique to HPLC for a full impurity profile. A non-polar DB-5 type column is

a good general-purpose choice for separating a wide range of organic molecules. Flame

Ionization Detection (FID) offers high sensitivity for carbon-containing compounds.

Methodology:

Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization

Detector (FID).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pdf.benchchem.com/16/A_Comparative_Guide_to_the_Validation_of_Analytical_Methods_for_4_Bromo_2_methylpyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Conditions:

Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

Injector Temperature: 250 °C.

Detector Temperature: 300 °C.

Injection Mode: Split (e.g., 50:1 ratio).

Oven Temperature Program:

Initial Temperature: 80 °C, hold for 2 minutes.

Ramp: 15 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 5 minutes.

Sample Preparation:

Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent such as

Dichloromethane or Ethyl Acetate.

Analysis and Data Interpretation:

Inject the sample. The absence of significant degradation peaks confirms the thermal

stability of the compound under GC conditions. Purity is assessed using the Area %

method.

Safety, Handling, and Storage
Proper handling of reactive chemical intermediates is paramount for laboratory safety. The

information below is synthesized from material safety data sheets (MSDS) for this compound

and its close analogs.[3][9]

Hazard Identification and GHS Classification
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Hazard Class Category Hazard Statement Pictogram

Acute Toxicity, Oral Category 3
H301: Toxic if

swallowed

GHS06 (Skull and

crossbones)

Skin

Corrosion/Irritation
Category 2

H315: Causes skin

irritation

GHS07 (Exclamation

mark)

Serious Eye

Damage/Irritation
Category 1

H318: Causes serious

eye damage
GHS05 (Corrosion)

Specific Target Organ

Toxicity (Single

Exposure)

Category 3
H335: May cause

respiratory irritation

GHS07 (Exclamation

mark)

Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[10]

Personal Protective Equipment:

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles and/or a face shield.

Skin and Body Protection: Wear a lab coat. Ensure pants and closed-toe shoes are worn.

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[11]

Storage and Disposal
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated

place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and

strong acids.[3]

Disposal: Dispose of waste material and contaminated packaging in accordance with local,

regional, and national regulations. All material contaminated with the chemical must be
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disposed of as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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